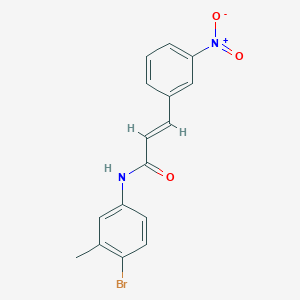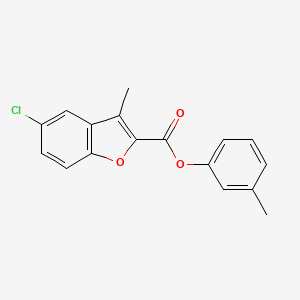
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione (IMPT) is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate pain, inflammation, and fever. 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of cardiovascular function and neurotransmitter release.
Biochemical and Physiological Effects:
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to have several biochemical and physiological effects, including the reduction of inflammation, pain, and fever, the induction of apoptosis in cancer cells, and the inhibition of fungal and bacterial growth. In addition, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to have antioxidant and neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to have low toxicity and high stability, which makes it suitable for long-term studies. However, one of the limitations of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is its limited solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione, including the development of novel synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its interactions with other enzymes and receptors in the body. In addition, the development of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione-based materials with unique properties and applications in various fields is an area of active research.
Métodos De Síntesis
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione can be synthesized via several methods, including the reaction of 2-phenyl-2-methyl-4,5-dihydro-1,3-thiazole with ethyl isobutyrylacetate in the presence of sodium ethoxide, and the reaction of 2-phenyl-2-methyl-4,5-dihydro-1,3-thiazole with ethyl isobutyrylacetate and ammonium thiocyanate in the presence of sodium ethoxide. The yield of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been extensively studied for its potential applications in various scientific fields. In medicine, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been used as a plant growth regulator and a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and magnetic materials.
Propiedades
IUPAC Name |
5-methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-10(2)9-13(3)14-12(17)16(15-13)11-7-5-4-6-8-11/h4-8,10,15H,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCFFDMZHCQTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(NC(=S)N(N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4974728.png)
![1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4974739.png)
![6-(4-methoxyphenyl)-9-[(2-pyridinylthio)acetyl]-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B4974745.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)

![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)
![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)

![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)
